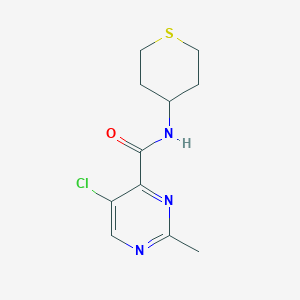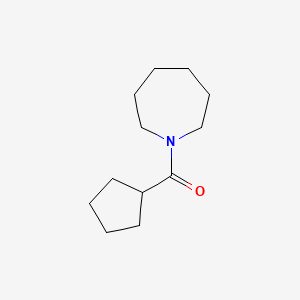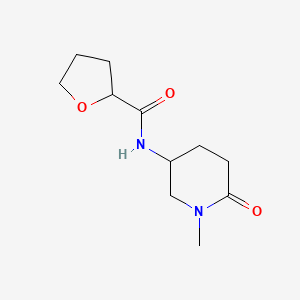
5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide involves its ability to inhibit protein kinases. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of the cell cycle. By inhibiting CDK2, 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its effects on protein kinases, 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of glucose metabolism. Additionally, 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide has been shown to reduce the levels of inflammatory cytokines, which play a role in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide in lab experiments is its ability to selectively inhibit the activity of protein kinases, making it a useful tool for studying the molecular mechanisms of various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of protein kinases, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the potential of 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide as a tool for studying the molecular mechanisms of various diseases, including diabetes and Alzheimer's disease. Finally, research is needed to explore the potential of this compound as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide can be achieved through a series of chemical reactions. The starting material is 2-amino-5-chloro-4-methylpyrimidine, which is reacted with thioacetamide in the presence of a suitable catalyst to form 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide has been used in a range of scientific research applications. It has been studied for its potential as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. It has also been investigated for its ability to inhibit the growth of cancer cells. Additionally, 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide has been used in studies of the molecular mechanisms of various diseases, including diabetes and Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-7-13-6-9(12)10(14-7)11(16)15-8-2-4-17-5-3-8/h6,8H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCVEMVWYRYHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)NC2CCSCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide](/img/structure/B7563825.png)
![1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563836.png)
![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)

![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B7563853.png)
![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)
![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)


![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)
![1-Benzyl-3-[4-[4-[(1-benzyl-2-oxoindol-3-ylidene)amino]-3-methoxyphenyl]-2-methoxyphenyl]iminoindol-2-one](/img/structure/B7563898.png)
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)
